LyP-1 (TFA)
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Overview
Description
LyP-1 (TFA) is a cyclic nine-residue peptide known for its tumor-homing abilities. It selectively binds to the p32 receptor protein, which is overexpressed in various tumor-associated cells and macrophages in atherosclerotic plaques . This peptide has shown promise in anticancer agent development and tumor imaging studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LyP-1 involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is cyclized to enhance its stability and binding affinity. The cyclization process can be achieved through disulfide bond formation between cysteine residues . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of LyP-1 typically involves large-scale SPPS, followed by cyclization and purification steps. The peptide is synthesized on a resin, cleaved, and cyclized in solution. The final product is purified and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
LyP-1 primarily undergoes bioconjugation reactions, such as EDC/NHS coupling, to attach it to various carriers or imaging agents . It can also participate in disulfide bond formation during cyclization .
Common Reagents and Conditions
EDC/NHS coupling: This reaction involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation.
Disulfide bond formation: This reaction typically occurs under oxidative conditions, using reagents like iodine or air oxidation.
Major Products
The major product of these reactions is the cyclic LyP-1 peptide, which can be further conjugated to imaging agents or drug carriers for targeted delivery .
Scientific Research Applications
LyP-1 has a wide range of applications in scientific research:
Cancer Research: It is used to develop anticancer agents and for tumor imaging due to its specific binding to the p32 receptor.
Drug Delivery: LyP-1 is conjugated to nanoparticles for targeted drug delivery to tumors.
Imaging: The peptide is labeled with fluorophores for optical imaging of tumors and lymphangiogenesis.
Therapeutic Development: LyP-1 is explored for its potential in developing therapies for cancer and other diseases involving p32 overexpression.
Mechanism of Action
LyP-1 exerts its effects by binding to the p32 receptor, a protein overexpressed in tumor cells and tumor-associated macrophages. This binding facilitates the targeted delivery of therapeutic agents or imaging probes to the tumor site . The peptide’s cyclic structure enhances its stability and binding affinity, making it an effective targeting agent .
Comparison with Similar Compounds
Similar Compounds
iRGD: Another tumor-penetrating peptide that targets the neuropilin-1 receptor.
F3: A peptide that binds to nucleolin, overexpressed in tumor cells.
CGKRK: A peptide that targets angiogenic blood vessels.
Uniqueness of LyP-1
LyP-1 is unique due to its specific binding to the p32 receptor, which is not targeted by many other tumor-homing peptides . This specificity allows for more precise targeting of tumors and associated macrophages, enhancing the efficacy of therapeutic and imaging applications .
Properties
Molecular Formula |
C38H66F3N17O14S2 |
---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |
InChI Key |
SPBNDGIFBKBJLV-OHIMOQKDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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